N-(3-Bromo-4-fluorophenyl)methanesulfonamide

Overview

Description

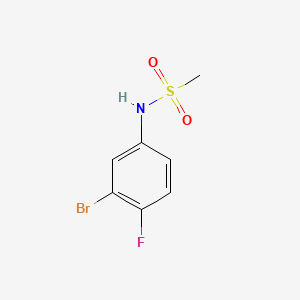

N-(3-Bromo-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position on a phenyl ring, which is further attached to a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromo-4-fluorophenyl)methanesulfonamide can be synthesized through an amidation reaction. The process involves the reaction of 3-bromo-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce sulfone or sulfoxide derivatives.

Scientific Research Applications

N-(3-Bromo-4-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Bromo-4-chlorophenyl)methanesulfonamide

- N-(3-Bromo-4-methylphenyl)methanesulfonamide

- N-(3-Bromo-4-nitrophenyl)methanesulfonamide

Uniqueness

N-(3-Bromo-4-fluorophenyl)methanesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications.

Biological Activity

N-(3-Bromo-4-fluorophenyl)methanesulfonamide is a sulfonamide compound with significant biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, mechanisms of action, research findings, and potential applications, supported by data tables and case studies.

- Chemical Formula : CHBrFNOS

- Molecular Weight : 239.16 g/mol

- Structure : The compound features a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, contributing to its unique reactivity and selectivity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Folic Acid Synthesis : Like other sulfonamides, it disrupts bacterial growth by inhibiting the synthesis of folic acid, a critical component for bacterial DNA replication.

- Targeting Tyrosine Kinase Pathways : Recent studies indicate that this compound may also interact with tyrosine kinases, potentially affecting pathways involved in tumor growth and proliferation.

Antibacterial Activity

This compound has shown promising antibacterial properties:

- Mechanism : It interferes with bacterial folic acid synthesis.

- Activity Spectrum : Effective against various Gram-positive and Gram-negative bacteria.

- IC50 Values : Specific IC50 values were not detailed in the available literature but are comparable to other sulfonamides with established antibacterial activity.

Anticancer Activity

The compound has been investigated for its potential in cancer therapy:

- Targeting Cancer Cells : It has demonstrated efficacy in preclinical models by inhibiting pathways associated with tumor growth.

- Research Findings : In vitro studies have indicated that it can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | Effective against various bacterial strains |

| Anticancer | Modulation of tyrosine kinase pathways | Induces apoptosis in certain cancer cell lines |

| Anti-inflammatory | Potential inhibition of COX enzymes | Promising results in preliminary docking studies |

Case Study: Anticancer Efficacy

A study conducted on murine models demonstrated that this compound significantly reduced tumor size when administered alongside conventional chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated:

- Preclinical Studies : Indicated dose-dependent toxicity, primarily gastrointestinal disturbances.

- Clinical Trials : Early-phase trials reported that doses up to 30 mg/day were well-tolerated among healthy volunteers, with mild adverse effects such as headaches and nausea.

Applications in Research and Industry

This compound holds potential applications across various fields:

- Pharmaceutical Development : As a lead compound for developing new antibacterial and anticancer agents.

- Biological Research : Used as a tool to study the JAK-STAT signaling pathway and its implications in autoimmune diseases and cancer.

- Industrial Chemistry : Employed as a reagent in synthesizing specialty chemicals.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Further investigations into its specific molecular targets.

- Expanded clinical trials to assess efficacy across different disease models.

- Development of derivatives to enhance selectivity and reduce toxicity.

Properties

IUPAC Name |

N-(3-bromo-4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVCTXOLCJFCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242446 | |

| Record name | Methanesulfonamide, N-(3-bromo-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-26-7 | |

| Record name | Methanesulfonamide, N-(3-bromo-4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide, N-(3-bromo-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.